2,4-di(piperidin-1-yl)-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazine
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Overview
Description
2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a synthetic organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride.
Introduction of Piperidine Groups: Piperidine groups can be introduced through nucleophilic substitution reactions using piperidine as a nucleophile.
Addition of Pyridine Group: The pyridine group can be added through a condensation reaction with a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Possible applications in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-(piperidin-1-yl)-1,3,5-triazine: Similar structure but lacks the pyridine group.
2,4-Bis(4-pyridyl)-1,3,5-triazine: Contains pyridine groups but lacks piperidine groups.
Uniqueness
The presence of both piperidine and pyridine groups in 2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE may confer unique chemical properties and potential applications compared to similar compounds. This combination of functional groups could result in distinct reactivity and biological activity.
Properties
Molecular Formula |
C19H26N8 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
4,6-di(piperidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H26N8/c1-3-10-26(11-4-1)18-22-17(25-21-15-16-8-7-9-20-14-16)23-19(24-18)27-12-5-2-6-13-27/h7-9,14-15H,1-6,10-13H2,(H,22,23,24,25)/b21-15+ |
InChI Key |
BNEUAYTXMADJOD-RCCKNPSSSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CN=CC=C3)N4CCCCC4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
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